(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine

Pharmaceutical Analysis Chiral Chromatography Impurity Profiling

This chiral (S)-enantiomer is the definitive reference standard for Pramipexole EP Impurity A (USP Related Compound A). Its stereospecificity is mandatory for pharmacopoeial method validation, ANDA impurity profiling, and batch release testing—racemic or (R)-enantiomer substitution invalidates analytical methods and compromises regulatory compliance. Also serves as a key synthetic intermediate for (S)-pramipexole API manufacture and dopamine receptor SAR studies. Available with full analytical traceability to EP/USP monographs and certified characterization data.

Molecular Formula C7H11N3S
Molecular Weight 169.25 g/mol
CAS No. 106092-09-5
Cat. No. B020134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine
CAS106092-09-5
Synonyms(6S)-4,5,6,7-Tetrahydro-2,6-benzothiazolediamine;  (S)-2,6-Diamino-4,5,6,7-_x000B_tetrahydrobenzothiazole;  (S)-4,5,6,7-Tetrahydrobenzothiazole-2,6-diamine;  Pramipexole Related Compound A USP
Molecular FormulaC7H11N3S
Molecular Weight169.25 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N)SC(=N2)N
InChIInChI=1S/C7H11N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h4H,1-3,8H2,(H2,9,10)/t4-/m0/s1
InChIKeyDRRYZHHKWSHHFT-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 150 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine (CAS 106092-09-5): A Critical Chiral Intermediate and Pharmacopoeial Reference Standard for Dopamine Agonist Synthesis and Analytical Quality Control


(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine (CAS 106092-09-5) is a chiral aminobenzothiazole compound with the molecular formula C₇H₁₁N₃S and a molecular weight of 169.25 g/mol . It is primarily recognized as the (S)-N-despropyl analog of pramipexole, functioning as both a key synthetic intermediate in the production of the dopamine D2/D3 receptor agonist pramipexole and as a dopamine autoreceptor agonist in its own right . Due to its critical role as a potential process-related impurity and degradation product in pramipexole drug substance, it is officially designated in major pharmacopoeias as Pramipexole EP Impurity A and Pramipexole USP Related Compound A, necessitating its use as a high-purity analytical reference standard for pharmaceutical quality control (QC), method validation, and regulatory submissions [1].

Why Substituting (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine (CAS 106092-09-5) with the Racemate or R-Enantiomer is Scientifically and Procedurally Invalid


Generic or racemic substitution of (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine (CAS 106092-09-5) is unacceptable in both research and regulated pharmaceutical environments due to the fundamental requirements of chiral specificity. As an intermediate for the dopamine agonist (S)-pramipexole, the (S)-enantiomer is essential for achieving the desired stereospecific binding to dopamine D2 and D3 receptors, as the (R)-enantiomer exhibits distinct pharmacological properties . Furthermore, in analytical applications, the compound is defined as an official USP Related Compound A and EP Impurity A, mandating the use of the exact (S)-enantiomer for the accurate identification, quantification, and control of this specific chiral impurity. Substituting with the racemate or the (R)-enantiomer (CAS 106092-11-9) would compromise the validity of analytical methods, invalidate impurity profiling, and fail to meet the stringent identification and purity criteria required for pharmacopoeial reference standards, thereby jeopardizing data integrity and regulatory compliance for Abbreviated New Drug Applications (ANDAs) or commercial batch release .

Product-Specific Quantitative Evidence Guide for (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine (CAS 106092-09-5): Validated Differentiation Data for Procurement Decisions


Validated Chiral Purity and Enantiomeric Excess for Regulated Pharmaceutical Analysis

For procurement as an analytical reference standard, the critical differentiator is the validated, high enantiomeric purity. A documented synthesis process for this specific compound yielded material with an enantiomeric content of 0.08% for the undesired enantiomer, confirming a high enantiomeric excess suitable for use as a pharmacopoeial standard [1]. This level of chiral purity is essential for developing accurate and specific HPLC methods to quantify the (S)-enantiomer impurity in pramipexole drug substance, as required by EP and USP monographs, and differentiates it from racemic mixtures or lower-purity materials.

Pharmaceutical Analysis Chiral Chromatography Impurity Profiling

Characteristic and Consistent Optical Rotation as a Key Identity and Purity Marker

The specific optical rotation of (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine is a definitive and quantifiable identity marker that differentiates it from its R-enantiomer (which would have an equal but opposite rotation) and the racemate (which has a net rotation of zero). Multiple reputable vendors and certificate of analysis data consistently report a negative specific rotation for this compound, with a defined, narrow range of -94.0° to -98.0° (c=1, MeOH) or [α]25/D = -104° to -84° (c=0.5, MeOH) . This reproducible chiral property is a critical quality attribute for confirming identity and batch-to-batch consistency, a requirement that cannot be met by non-chiral or racemic substitutes.

Chiral Chemistry Quality Control Compound Identification

Strictly Defined and Differentiated Purity and Storage Requirements for Analytical vs. Research Use

Procurement value is significantly impacted by the intended application, as product specifications and supporting documentation differ between analytical reference standards and bulk research intermediates. For use as a certified reference material (CRM) in pharmaceutical quality control, the compound is available as a USP/EP-traceable secondary standard with a certificate of analysis and purity specification of 99% (HPLC) . In contrast, the compound is also offered for general research and development purposes at a lower minimum purity of 95% or 98% . Furthermore, proper handling is critical, as technical datasheets consistently indicate the material is light, moisture, and heat sensitive, requiring storage at refrigerated temperatures (2-8°C) under an inert atmosphere to prevent degradation .

Analytical Chemistry Reference Standards Stability and Storage

Verified Melting Point as a Simple, Non-Spectroscopic Identity and Purity Check

The melting point of a pure crystalline substance is a fundamental physical constant used for initial identity verification and as a crude indicator of purity. For (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine, multiple independent sources report a consistent melting point range, with high-purity material showing a sharp melt at 230.1-231.1 °C . This sharp range is a key differentiator from its R-enantiomer or racemate, which can exhibit different melting points or depressed ranges due to impurities. For instance, lower-purity material is often described with a broader or lower range, such as >210°C . This simple measurement provides a quick, cost-effective, and quantitative check to confirm the material's identity and general purity against established specifications upon receipt.

Physical Chemistry Quality Control Compound Characterization

Best Research and Industrial Application Scenarios for (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine (CAS 106092-09-5)


Pharmaceutical Quality Control (QC) and Analytical Method Validation

The primary and most critical application for this compound is as a high-purity Certified Reference Material (CRM) or pharmacopoeial standard. It is essential for developing and validating analytical methods (HPLC, UPLC) for the quantification of Pramipexole EP Impurity A / USP Related Compound A in pramipexole drug substance and finished pharmaceutical products [1]. Its use ensures compliance with regulatory monographs, supports Abbreviated New Drug Applications (ANDAs), and is required for routine batch release testing and stability studies. The certified purity and traceability to USP and EP standards make it irreplaceable for this purpose .

Synthesis of (S)-Pramipexole and Analogous Dopamine Agonists

This compound serves as a direct synthetic intermediate for the production of the active pharmaceutical ingredient (API) (S)-pramipexole, a dopamine D2/D3 receptor agonist used to treat Parkinson's disease and restless legs syndrome . The (S)-stereochemistry of the intermediate is crucial, as it directly translates to the stereochemistry of the final drug substance, which is essential for its therapeutic activity. It is also used as a building block for synthesizing other thiazole derivatives, including those with potential antileukemic activity .

In Vitro Pharmacological Research on Dopamine Receptors

As (S)-N-despropyl pramipexole, this compound is a dopamine autoreceptor agonist in its own right . It is used in vitro to investigate dopamine receptor binding, structure-activity relationships (SAR), and the pharmacology of the D2-like receptor family (D2, D3, D4). Researchers utilize it to clarify the contribution of the N-propyl side chain to the efficacy and receptor selectivity of pramipexole and related compounds .

Materials Science: Synthesis of Salts for Nonlinear Optical (NLO) Applications

An emerging and distinct application is the use of this compound to prepare its sulfate monohydrate salt, which has been identified as a good material for nonlinear optical (NLO) applications . This application leverages the material's crystallinity and electronic properties, representing a research area entirely separate from its pharmaceutical uses and demonstrating its versatility as a specialized chemical building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.